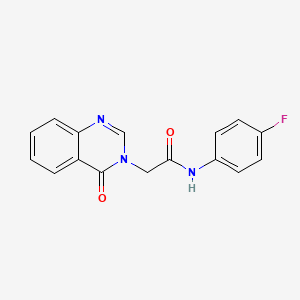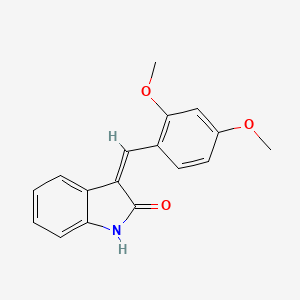![molecular formula C15H15N3OS B11979601 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11979601.png)
3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .
Chemical Reactions Analysis
3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents used in these reactions include phosphorus oxychloride, triethylamine, and potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit key enzymes or interact with proteins involved in cellular pathways . This interaction can lead to the modulation of biological processes, such as cell growth and apoptosis .
Comparison with Similar Compounds
3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
- 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
- 6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C15H15N3OS/c19-8-4-7-16-14-12-9-13(11-5-2-1-3-6-11)20-15(12)18-10-17-14/h1-3,5-6,9-10,19H,4,7-8H2,(H,16,17,18) |
InChI Key |
JYTXBEIHFUQUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11979531.png)

![9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11979548.png)
![2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11979550.png)

![6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11979570.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B11979586.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979593.png)

![2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane](/img/structure/B11979610.png)
![methyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979612.png)
![5-(2-bromophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979616.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979619.png)
![6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11979620.png)
